5-(3,4-Difluorophenyl)pyrimidin-2-ol
Description
Properties
IUPAC Name |
5-(3,4-difluorophenyl)-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O/c11-8-2-1-6(3-9(8)12)7-4-13-10(15)14-5-7/h1-5H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCDXSLTKCZXJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CNC(=O)N=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686805 | |
| Record name | 5-(3,4-Difluorophenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111108-31-6 | |
| Record name | 5-(3,4-Difluorophenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(3,4-Difluorophenyl)pyrimidin-2-ol: Synthesis, Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of 5-(3,4-Difluorophenyl)pyrimidin-2-ol, a fluorinated pyrimidine derivative with significant potential in medicinal chemistry and drug development. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from closely related analogues and foundational chemical principles to offer a detailed projection of its chemical properties, a robust synthesis protocol, and its likely therapeutic relevance. This guide is intended for researchers, scientists, and professionals in the field of drug discovery.
Molecular Structure and Physicochemical Properties
5-(3,4-Difluorophenyl)pyrimidin-2-ol is a heterocyclic compound featuring a pyrimidin-2-ol core substituted at the 5-position with a 3,4-difluorophenyl group. The presence of the difluoro substitution on the phenyl ring is a key structural feature, often utilized in medicinal chemistry to enhance metabolic stability and binding affinity to biological targets.
Chemical Structure and Tautomerism
The nominal structure is 5-(3,4-Difluorophenyl)pyrimidin-2-ol. However, a crucial aspect of its chemistry is the existence of keto-enol tautomerism, a common feature for 2-hydroxypyrimidines. The compound exists in equilibrium between the hydroxyl (-ol) and the keto (-one) forms, namely 5-(3,4-difluorophenyl)-1H-pyrimidin-2-one. Computational and experimental studies on related pyrimidin-2-ones suggest that the keto form is generally more stable, particularly in aqueous media.[1][2] This equilibrium is significant as the dominant tautomer can influence the molecule's hydrogen bonding capabilities and its interactions with biological macromolecules.
Sources
The Core of Cure: An In-depth Technical Guide to the Biological Activity of Fluorinated Pyrimidine Derivatives
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced interplay between chemical structure and biological function is paramount. This guide provides a deep dive into the world of fluorinated pyrimidine derivatives, a class of compounds that has revolutionized therapeutic strategies across oncology, virology, and mycology. By exploring their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate them, we aim to equip you with the foundational knowledge and practical insights necessary to advance your own research and development endeavors.
The Strategic Advantage of Fluorine in Pyrimidine Scaffolds
The introduction of fluorine into a pyrimidine ring is not a trivial chemical modification; it is a strategic maneuver that profoundly alters the molecule's physicochemical properties and, consequently, its biological activity. The high electronegativity of fluorine, combined with its relatively small van der Waals radius, imparts unique characteristics to the parent molecule. These include increased metabolic stability by blocking sites susceptible to oxidative metabolism, enhanced binding affinity to target enzymes due to favorable electrostatic interactions, and altered acidity of neighboring protons, which can be critical for catalytic mechanisms.[1] This strategic fluorination is the cornerstone of the remarkable therapeutic success of this class of compounds.
Anticancer Activity: Disrupting the Machinery of Cell Proliferation
Fluorinated pyrimidines are a cornerstone of chemotherapy for a variety of solid tumors, including those of the breast and gastrointestinal tract.[2] Their primary mode of action is as antimetabolites, meaning they mimic naturally occurring pyrimidines to interfere with the synthesis of DNA and RNA, ultimately leading to cell death, particularly in rapidly dividing cancer cells.[3]
The 5-Fluorouracil (5-FU) Paradigm: A Multi-pronged Attack
5-Fluorouracil (5-FU), a rationally designed drug, has been a mainstay in cancer treatment for decades.[4] Its efficacy stems from its conversion within the cell into several active metabolites that disrupt cellular processes through multiple mechanisms.[3]
-
Inhibition of Thymidylate Synthase (TS): The metabolite 5-fluoro-2'-deoxyuridine monophosphate (FdUMP) forms a stable ternary complex with thymidylate synthase and its cofactor, effectively inhibiting the enzyme.[3] This blockade prevents the synthesis of thymidine, an essential component of DNA, leading to a "thymineless death."
-
Incorporation into DNA and RNA: The metabolites 5-fluorouridine triphosphate (FUTP) and 5-fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into RNA and DNA, respectively.[3] This incorporation disrupts RNA processing and function and leads to DNA damage and fragmentation.
-
Topoisomerase I (Top1) Poisoning: Recent studies have revealed that the incorporation of the 5-FU metabolite FdU into DNA can also poison the function of DNA topoisomerase 1 (Top1).[5][6] This interference with the DNA re-ligation step traps the Top1-DNA cleavage complex, leading to lethal double-strand breaks.[5]
The metabolic activation and catabolism of 5-FU are critical determinants of both its efficacy and toxicity. Dihydropyrimidine dehydrogenase (DPD) is the primary enzyme responsible for the breakdown of 5-FU.[7] Genetic variations in the DPYD gene, which encodes for DPD, can lead to severe and sometimes lethal toxicities in patients receiving standard doses of 5-FU or its oral prodrug, capecitabine.[7][8]
Prodrug Strategies: Enhancing Oral Bioavailability and Tumor Selectivity
To overcome the challenges of 5-FU administration, including its unpredictable oral bioavailability, a new generation of oral fluoropyrimidine prodrugs has been developed.[9]
-
Capecitabine: This oral prodrug is converted to 5-FU through a series of enzymatic steps, with the final conversion occurring preferentially in tumor tissue due to higher levels of the enzyme thymidine phosphorylase. This tumor-selective activation is designed to increase efficacy while reducing systemic toxicity.
-
Tegafur: Another oral prodrug, tegafur, is gradually metabolized to 5-FU in the liver by cytochrome P450 enzymes, particularly CYP2A6.[10][11] It is often co-administered with other drugs that modulate 5-FU metabolism to enhance its antitumor effect.[12][13] For instance, S-1 is a combination of tegafur, gimeracil (a DPD inhibitor), and oteracil (which reduces gastrointestinal toxicity).[12]
Gemcitabine: A Deoxycytidine Analog with a Unique Mechanism
Gemcitabine (2',2'-difluoro-2'deoxycytidine, dFdC) is a deoxycytidine analog that is a first-line treatment for various solid tumors, including pancreatic and non-small cell lung cancer.[14] Its primary mechanism of action involves its incorporation into DNA, which ultimately leads to the termination of DNA chain elongation.[15][16]
After being phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms, gemcitabine exerts its cytotoxic effects through two main pathways:[14][17]
-
Inhibition of Ribonucleotide Reductase: dFdCDP inhibits ribonucleotide reductase, leading to a depletion of deoxynucleotides required for DNA synthesis.[17]
-
DNA Chain Termination: dFdCTP is incorporated into the growing DNA strand. After the incorporation of one more deoxynucleotide, DNA polymerases are unable to proceed, leading to "masked chain termination" and the induction of apoptosis.[15]
Visualizing the Mechanisms: Key Pathways of Fluorinated Pyrimidine Anticancer Drugs
To better understand the intricate cellular pathways targeted by these drugs, the following diagrams illustrate their mechanisms of action.
Caption: Metabolic activation and mechanisms of action of 5-Fluorouracil.
Caption: Metabolic activation and mechanism of action of Gemcitabine.
Antiviral and Antifungal Applications: Exploiting Viral and Fungal Metabolism
The utility of fluorinated pyrimidines extends beyond cancer therapy. Their ability to interfere with nucleic acid synthesis makes them effective agents against certain viruses and fungi.
Antiviral Activity
Fluorinated pyrimidine derivatives, particularly nucleoside analogs, are widely used as antiviral agents.[18] They act by inhibiting viral DNA or RNA synthesis.[18]
-
Trifluridine (Trifluorothymidine): This agent is effective against herpes simplex virus (HSV-1 and 2) and is used to treat herpetic eye infections.[19] It is also used in combination with tipiracil for the treatment of metastatic colorectal cancer.[19]
-
Emtricitabine (FTC): A 5-fluorinated analog of lamivudine, emtricitabine is a potent reverse transcriptase inhibitor used in the treatment of HIV.[19]
-
Favipiravir (T-705): This fluorinated pyrazine carboxamide derivative has a broad-spectrum antiviral effect against RNA viruses by selectively inhibiting the RNA-dependent RNA polymerase (RdRp).[20]
Antifungal Activity
-
Flucytosine (5-FC): This is a unique antifungal agent that acts as an antimetabolite.[21] Fungi possess an enzyme, cytosine deaminase, that converts flucytosine to 5-fluorouracil (5-FU).[21] Mammalian cells lack this enzyme, providing a basis for selective toxicity.[21] The resulting 5-FU then disrupts fungal DNA and RNA synthesis through the same mechanisms as in cancer cells.[21]
Structure-Activity Relationships (SAR): Guiding the Design of Novel Derivatives
The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[22][23] Understanding these structure-activity relationships (SAR) is crucial for the rational design of new and more effective therapeutic agents.
-
Position of Substituents: The placement of various functional groups on the pyrimidine nucleus can significantly influence the compound's pharmacological profile, including its antimicrobial, anticancer, and anti-inflammatory activities.[22][23][24]
-
Fluorine Substitution: As previously discussed, the introduction of fluorine can enhance metabolic stability and binding affinity.[1] The position of fluorination is critical; for example, 5-fluorouracil's activity is directly linked to the fluorine atom at the 5-position.
-
Hydrophobic and Electronic Effects: The addition of hydrophobic or electron-withdrawing/donating groups can modulate a compound's ability to cross cell membranes and interact with its target.[25]
Experimental Protocols for Evaluating Biological Activity
A robust and reproducible experimental workflow is essential for the preclinical evaluation of novel fluorinated pyrimidine derivatives. The following outlines a general, yet critical, pathway for assessing their anticancer activity.
In Vitro Anticancer Activity Assessment
-
Cell Line Selection: Choose a panel of human cancer cell lines relevant to the intended therapeutic application (e.g., colorectal, breast, pancreatic cancer cell lines).
-
Cytotoxicity Assays (MTT/XTT):
-
Principle: These colorimetric assays measure cell metabolic activity as an indicator of cell viability.
-
Procedure:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 48-72 hours).
-
Add the MTT or XTT reagent to each well and incubate.
-
Solubilize the formazan product and measure the absorbance at the appropriate wavelength.
-
Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the drug that inhibits cell growth by 50%.
-
-
-
Clonogenic Assay:
-
Principle: This assay assesses the ability of single cells to form colonies, providing a measure of long-term cell survival.
-
Procedure:
-
Treat cells with the test compound for a defined period.
-
Plate a known number of viable cells into new culture dishes and allow them to grow for 1-3 weeks.
-
Fix and stain the colonies.
-
Count the number of colonies containing at least 50 cells.
-
-
-
Mechanism of Action Studies:
-
Cell Cycle Analysis (Flow Cytometry): Determine the effect of the compound on cell cycle progression by staining DNA with a fluorescent dye (e.g., propidium iodide) and analyzing the cell population distribution across different phases of the cell cycle.
-
Apoptosis Assays (Annexin V/PI Staining): Quantify the induction of apoptosis by staining for externalized phosphatidylserine (Annexin V) and loss of membrane integrity (propidium iodide).
-
Western Blotting: Investigate the modulation of key signaling proteins involved in cell proliferation, survival, and apoptosis (e.g., cyclins, caspases, Bcl-2 family proteins).
-
Visualizing the Experimental Workflow
Caption: A generalized workflow for the in vitro evaluation of anticancer activity.
Conclusion and Future Perspectives
Fluorinated pyrimidine derivatives represent a remarkable success story in medicinal chemistry, demonstrating the power of strategic chemical modification to create highly effective therapeutic agents. From the foundational work with 5-FU to the development of sophisticated oral prodrugs and novel antiviral and antifungal agents, this class of compounds continues to have a profound impact on human health. As our understanding of the molecular drivers of disease deepens, so too will our ability to design the next generation of fluorinated pyrimidines with enhanced efficacy, improved safety profiles, and the potential to overcome drug resistance. The ongoing exploration of their diverse biological activities promises a future where these versatile scaffolds will continue to be at the core of new and innovative cures.
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The Strategic Deployment of the 3,4-Difluorophenyl Group in Modulating Compound Bioactivity
An In-Depth Technical Guide:
Introduction: The Fluorine Factor in Modern Drug Discovery
The deliberate incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. Over 20% of all commercialized pharmaceuticals contain at least one fluorine atom, a testament to the profound and often beneficial influence of this halogen on a compound's pharmacological profile.[1] The strategic introduction of fluorine can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3][4]
This guide moves beyond the generalities of fluorination to focus on a specific, powerful moiety: the 3,4-difluorophenyl group. This substitution pattern is not arbitrary; the vicinal, non-symmetric placement of two fluorine atoms on the phenyl ring creates a unique electronic and steric profile. We will dissect the multifaceted roles of this group, from its fundamental impact on molecular properties to its strategic application in overcoming common drug development hurdles like metabolic instability and off-target activity. By understanding the causality behind its effects, researchers can more effectively leverage the 3,4-difluorophenyl group to design safer, more potent, and more effective therapeutic agents.
Section 1: Core Physicochemical and Conformational Impact
The introduction of the 3,4-difluoro substitution pattern fundamentally alters the parent phenyl ring's characteristics. These changes are the primary drivers of the group's influence on bioactivity.
Potent Electronic Modulation
The two fluorine atoms exert a powerful electron-withdrawing effect on the aromatic ring through the sigma (σ) framework, known as the inductive effect. This significantly lowers the electron density of the phenyl ring. The consequence of this is twofold:
-
Acidity/Basicity (pKa) Modification : For compounds where an attached functional group's pKa is influenced by the phenyl ring's electronics (e.g., an aniline or benzoic acid derivative), the 3,4-difluoro substitution will markedly lower the pKa, making an attached amine less basic or a carboxylic acid more acidic. This can be critical for optimizing a drug's ionization state at physiological pH, which in turn affects solubility, cell permeability, and target engagement.
-
Aromatic Interactions : The electron-poor nature of the 3,4-difluorophenyl ring alters its capacity for π-π stacking interactions. It can engage favorably with electron-rich aromatic residues (e.g., tryptophan) in a protein's active site, a phenomenon often exploited in inhibitor design. For instance, studies on PDE4 inhibitors have shown that analogous dimethoxyphenyl rings form crucial π–π stacking interactions with phenylalanine residues within the enzyme's active site.[5]
Tuning Lipophilicity for Optimal Pharmacokinetics
Lipophilicity, often measured as LogP or LogD, is a critical parameter governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Fluorine is the most electronegative element, yet it is relatively small and lipophilic. Adding a 3,4-difluorophenyl group typically increases a molecule's overall lipophilicity. This was a key factor in the development of Diflunisal, where the addition of a difluorophenyl group to salicylic acid yielded a molecule with much-improved lipophilicity and, consequently, a longer duration of action and greater potency.[6]
This enhancement in lipophilicity can improve a drug's ability to cross cellular membranes, which is essential for reaching intracellular targets. However, this must be carefully balanced, as excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.
Conformational Control and Rigidity
The introduction of substituents, including fluorine, can influence the preferred conformation of a molecule by creating steric or electronic effects that favor certain dihedral angles. Vicinal difluorination, as seen in the 3,4-difluoro pattern, can impose conformational constraints on the linker to which the phenyl ring is attached.[7] This "conformational locking" can be highly advantageous:
-
Pre-organization for Binding : By reducing the number of accessible conformations, the molecule can be "pre-organized" into the bioactive conformation required for binding to its target. This reduces the entropic penalty of binding, potentially leading to a significant increase in binding affinity and potency.
-
Improved Selectivity : If the bioactive conformation for the intended target differs from the conformation required for binding to off-targets, conformational locking can dramatically improve selectivity and reduce side effects.
The table below summarizes the key physicochemical contributions of the 3,4-difluorophenyl group compared to its unsubstituted and monosubstituted counterparts.
| Property | Phenyl | 4-Fluorophenyl | 3,4-Difluorophenyl | Rationale for Change |
| Hansch Lipophilicity (π) | 0 | +0.14 | +0.52 | Fluorine is lipophilic; the effect is additive. |
| Hammett Constant (σp) | 0 | +0.06 | +0.32 | Strong inductive electron withdrawal by two fluorine atoms significantly lowers ring electron density. |
| Calculated Dipole Moment | 0 D | ~1.7 D | ~2.9 D | The vector sum of the two C-F bond dipoles creates a strong molecular dipole. |
Section 2: Enhancing Metabolic Stability
One of the most compelling reasons to employ the 3,4-difluorophenyl group is to enhance a compound's metabolic stability, thereby increasing its half-life and bioavailability.
Blocking Sites of Metabolism
The primary route of metabolism for many aromatic compounds is oxidation of the ring by cytochrome P450 (CYP) enzymes to form phenolic metabolites. The carbon-fluorine (C-F) bond is exceptionally strong (~109 kcal/mol) compared to a carbon-hydrogen (C-H) bond (~98 kcal/mol).[1] By replacing hydrogen atoms at the 3- and 4-positions with fluorine, these sites are effectively blocked from CYP-mediated hydroxylation. This strategy is a cornerstone of modern drug design to "harden" a molecule against metabolic attack.[1][2]
This principle was demonstrated in the development of a KCNQ2 opener, where a difluoro analogue was created to prevent the formation of a reactive intermediate responsible for CYP3A4 metabolism-dependent inhibition (MDI).[8]
Caption: Blocking CYP450 metabolism with 3,4-difluorination.
Potential for Metabolic Defluorination
While robust, the C-F bond is not entirely inert. In some cases, oxidative metabolism can still occur, leading to defluorination and the potential formation of reactive metabolites like quinones.[1] This is less common for aryl fluorides compared to aliphatic ones but remains a possibility that must be assessed during preclinical development. The generation of such metabolites has, in some instances, been linked to time-dependent inhibition of CYP enzymes.[1] Therefore, while the 3,4-difluorophenyl group is a powerful tool for improving stability, it necessitates a thorough evaluation of the metabolic profile to rule out the formation of undesirable products.
Section 3: Guiding Molecular Interactions for Potency and Selectivity
The unique electronic and steric properties of the 3,4-difluorophenyl group enable it to participate in a range of non-covalent interactions within a target's binding site, directly influencing bioactivity.
Hydrogen Bonding and Dipolar Interactions
The ability of fluorine to act as a hydrogen bond acceptor is a topic of ongoing discussion. While organic fluorine is a very weak acceptor, in the context of an optimized binding pocket, a C-F···H-X interaction can provide a modest but meaningful contribution to binding affinity. More significantly, the strong dipole moment created by the two C-F bonds allows the moiety to engage in favorable dipole-dipole or dipole-charge interactions with polar residues (e.g., Ser, Thr, His) in the active site.
Case Study: Selective COX-1 Inhibition
In the design of selective cyclooxygenase-1 (COX-1) inhibitors, compounds featuring a fluoro-substituent on one phenyl ring of a 3,4-diarylfuran-2(5H)-one scaffold were found to be among the most potent and selective agents, with IC50 values in the submicromolar range.[9] The fluorine substitution was critical for achieving the desired inhibitory profile, likely by optimizing interactions within the COX-1 active site.
Caption: Potential binding interactions of the 3,4-difluorophenyl group.
Section 4: Experimental Protocols for Characterization
To experimentally validate the impact of the 3,4-difluorophenyl group, a series of standard in vitro assays are essential. The following protocols provide a self-validating framework for assessment.
Protocol 1: In Vitro Metabolic Stability Assay
This assay determines the rate at which a compound is metabolized by liver enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Methodology:
-
Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare pooled liver microsomes (e.g., human, rat) at a concentration of 0.5 mg/mL in phosphate buffer (pH 7.4).
-
Control Inclusion (Self-Validation): Include a high-clearance control (e.g., Verapamil) and a low-clearance control (e.g., Warfarin) to validate assay performance.
-
Initiation: Pre-warm the microsome solution to 37°C. Add the test compound to a final concentration of 1 µM. Aliquot this mixture into separate tubes for each time point (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Start: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution (cofactor for CYP enzymes). The T=0 sample should be quenched immediately before NADPH addition.
-
Quenching: At each time point, stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).
-
Sample Processing: Centrifuge the samples to precipitate proteins. Transfer the supernatant for analysis.
-
Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line equals -k, the elimination rate constant. Calculate half-life as t½ = 0.693/k.
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An In-Depth Technical Guide to the Spectroscopic Data of 5-(3,4-Difluorophenyl)pyrimidin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Molecular Structure and Tautomerism
5-(3,4-Difluorophenyl)pyrimidin-2-ol can exist in tautomeric forms, primarily the -ol and -one forms. The pyrimidin-2-ol/pyrimidin-2(1H)-one tautomerism is a well-established phenomenon. For the purpose of this guide, we will consider both forms, as their relative populations can be influenced by the solvent and solid-state packing effects. The presence of both tautomers would be reflected in the spectroscopic data.
Caption: Tautomeric forms of 5-(3,4-Difluorophenyl)pyrimidin-2-ol.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 5-(3,4-Difluorophenyl)pyrimidin-2-ol, ¹H, ¹³C, and ¹⁹F NMR spectra will provide critical information regarding its molecular framework.
A. Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 5-(3,4-Difluorophenyl)pyrimidin-2-ol is expected to exhibit distinct signals for the protons on the pyrimidine and the difluorophenyl rings. The chemical shifts are influenced by the electronic environment of each proton.
Methodology for Prediction: The ¹H NMR spectrum was predicted using online computational tools that employ a combination of database-driven and incremental approaches.[1] These predictions are based on large datasets of experimentally determined spectra.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H2'/H6' (pyrimidine) | ~8.7 | s | - |
| H5' (difluorophenyl) | ~7.8 | m | |
| H2' (difluorophenyl) | ~7.6 | m | |
| H6' (difluorophenyl) | ~7.4 | m | |
| OH/NH | ~11-12 | br s | - |
Interpretation and Rationale:
-
Pyrimidine Protons (H2', H6'): The two protons on the pyrimidine ring are expected to be chemically equivalent and appear as a singlet in the downfield region (~8.7 ppm). This significant downfield shift is due to the deshielding effect of the aromatic pyrimidine ring and the adjacent nitrogen atoms.
-
Difluorophenyl Protons (H2', H5', H6'): The protons on the 3,4-difluorophenyl ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The proton at the 2'-position is expected to be a doublet of doublets due to coupling with H6' and the fluorine at the 3'-position. The proton at the 6'-position will also be a multiplet, coupled to H2' and H5'. The proton at the 5'-position will be a multiplet due to coupling with H6' and the fluorine at the 4'-position.
-
OH/NH Proton: The proton of the hydroxyl group (in the -ol tautomer) or the N-H proton (in the -one tautomer) is expected to be a broad singlet at a very downfield chemical shift (~11-12 ppm) due to hydrogen bonding and its acidic nature. The exact chemical shift and broadness of this peak will be highly dependent on the solvent and concentration.
Comparative Analysis: Experimental data for 5-phenylpyrimidin-2-ol shows the pyrimidine protons at approximately 8.6 ppm, which is in good agreement with the predicted value for the difluorophenyl derivative. The introduction of the fluorine atoms is expected to cause some downfield shifts for the adjacent protons on the phenyl ring.
Caption: Standard workflow for acquiring a ¹H NMR spectrum.
B. Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Methodology for Prediction: The ¹³C NMR spectrum was predicted using online tools and databases which correlate chemical structure with a vast library of assigned spectra.[2][3]
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):
| Carbon | Predicted Chemical Shift (ppm) |
| C2 (pyrimidine) | ~160 |
| C4/C6 (pyrimidine) | ~150 |
| C5 (pyrimidine) | ~115 |
| C1' (difluorophenyl) | ~130 |
| C3'/C4' (difluorophenyl) | ~150 (d, J ≈ 245 Hz) |
| C2' (difluorophenyl) | ~118 (d, J ≈ 20 Hz) |
| C5' (difluorophenyl) | ~116 (d, J ≈ 20 Hz) |
| C6' (difluorophenyl) | ~125 |
Interpretation and Rationale:
-
Pyrimidine Carbons: The carbons of the pyrimidine ring are expected to appear in the aromatic region. The C2 carbon, bonded to two nitrogen atoms and an oxygen, will be the most downfield. The C4 and C6 carbons will also be significantly downfield due to the influence of the adjacent nitrogen atoms. The C5 carbon, being further from the heteroatoms, will be the most upfield of the pyrimidine carbons.
-
Difluorophenyl Carbons: The carbons in the difluorophenyl ring will show characteristic splitting due to coupling with the fluorine atoms. The C3' and C4' carbons, directly bonded to fluorine, will exhibit large one-bond carbon-fluorine coupling constants (¹JCF) of around 245 Hz, appearing as doublets. The C2' and C5' carbons will show smaller two-bond coupling constants (²JCF) of approximately 20 Hz, also appearing as doublets. The C1' and C6' carbons will have even smaller coupling constants and may appear as complex multiplets or broadened singlets.
C. Predicted ¹⁹F NMR Spectral Data
¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope.[4]
Methodology for Prediction: The ¹⁹F NMR spectrum was predicted based on empirical data for similar fluorinated aromatic compounds.[5]
Predicted ¹⁹F NMR Data (in DMSO-d₆, 376 MHz, referenced to CFCl₃):
| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity |
| F3 | ~ -140 | d |
| F4 | ~ -145 | d |
Interpretation and Rationale:
-
The two fluorine atoms are in different chemical environments and are expected to give two distinct signals.
-
The signals will appear as doublets due to coupling to each other. The ortho, meta, and para couplings to the protons on the ring will lead to further fine splitting, resulting in complex multiplets.
-
The chemical shifts are in the typical range for fluorine atoms attached to an aromatic ring. The exact chemical shifts will be influenced by the electronic nature of the pyrimidinol substituent.
II. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.[6]
A. Predicted Mass Spectrum and Fragmentation Pathway
Methodology for Prediction: The fragmentation pathway is proposed based on established principles of mass spectrometry for heterocyclic and aromatic compounds, including the stability of fragment ions.[7]
Expected Molecular Ion: The molecular formula of 5-(3,4-Difluorophenyl)pyrimidin-2-ol is C₁₀H₆F₂N₂O. The exact mass is 208.0448 g/mol . The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak ([M]⁺˙) at m/z 208.
Proposed Fragmentation Pathway:
-
Loss of CO: A common fragmentation pathway for pyrimidinones is the loss of a neutral carbon monoxide molecule, which would result in a fragment ion at m/z 180.
-
Loss of HCN: The pyrimidine ring can undergo cleavage with the loss of hydrogen cyanide, leading to a fragment at m/z 181.
-
Cleavage of the Difluorophenyl Ring: Fragmentation of the difluorophenyl ring could lead to the loss of a fluorine atom (m/z 189) or other characteristic fragments.
-
Retro-Diels-Alder Reaction: The pyrimidine ring could potentially undergo a retro-Diels-Alder reaction, leading to smaller fragment ions.
Caption: Proposed mass spectral fragmentation pathway.
III. Experimental Protocols
While experimental data is not available, the following are generalized, field-proven protocols for acquiring high-quality NMR and MS data for this type of compound.
A. NMR Data Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice for this type of compound due to its high polarity.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz for ¹H) for better resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
-
Data Acquisition Parameters:
-
¹H NMR: Use a standard single-pulse experiment (e.g., zg30). Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Use a standard single-pulse experiment with proton decoupling. The spectral width should be set to cover the expected range of fluorine chemical shifts.
-
B. Mass Spectrometry Data Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Ionization Method:
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds. It provides detailed fragmentation patterns.
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar and less volatile compounds. It typically produces a prominent protonated molecule ([M+H]⁺) or deprotonated molecule ([M-H]⁻).
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
-
Acquire the mass spectrum over an appropriate mass range (e.g., m/z 50-500).
-
IV. Potential Impurities and Their Spectral Signatures
The synthesis of 5-(3,4-difluorophenyl)pyrimidin-2-ol would likely involve a Suzuki coupling reaction between a 5-halopyrimidin-2-ol and 3,4-difluorophenylboronic acid, or a Biginelli-type condensation.[8][9] Potential impurities could include:
-
Starting Materials: Unreacted 5-halopyrimidin-2-ol or 3,4-difluorophenylboronic acid. These would have simpler NMR spectra and different molecular weights in the mass spectrum.
-
Homocoupling Products: Biphenyl derivatives from the self-coupling of the boronic acid.
-
Solvents: Residual solvents from the reaction or purification steps (e.g., toluene, dioxane, ethanol) would be visible in the ¹H NMR spectrum.
A careful analysis of the spectroscopic data, particularly the presence of minor peaks in the NMR spectra and unexpected ions in the mass spectrum, can help in the identification of these impurities.
V. Conclusion
This technical guide provides a detailed prediction and interpretation of the NMR and mass spectral data for 5-(3,4-difluorophenyl)pyrimidin-2-ol. By combining computational predictions with comparative analysis of related structures, a comprehensive spectroscopic profile has been established. This information serves as a valuable resource for researchers working on the synthesis, identification, and characterization of this and similar molecules in the field of drug discovery and development. The provided experimental protocols offer a practical framework for obtaining high-quality data.
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1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines - PubMed. [Link]
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Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine - ResearchGate. [Link]
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Synthesis of 3,4-dihydro-2(1H)-pyrimidinones and the mechanism of the Biginelli reaction. [Link]
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Calculated and experimental 13 C NMR chemical shifts | Download Table - ResearchGate. [Link]
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Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - MDPI. [Link]
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The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. [Link]
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Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications - PREMIER Biosoft. [Link]
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Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines - MDPI. [Link]
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19F NMR as a tool in chemical biology - PMC - PubMed Central. [Link]
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Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - Semantic Scholar. [Link]
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5.4: The 1H-NMR experiment - Chemistry LibreTexts. [Link]
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Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose - MDPI. [Link]
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Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. [Link]
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Efficient microwave-assisted Suzuki–Miyura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. [Link]
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Synthesis of pyrimidinones via a Biginelli-like reaction of aldehydes, acetophenone, and urea. - ResearchGate. [Link]
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A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon - ChemRxiv. [Link]
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NMR Spectroscopy :: NMR Bibliography - Organic Chemistry Data. [Link]
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2.2: Mass Spectrometry - Chemistry LibreTexts. [Link]
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Mass spectrometry of aryl azides - ResearchGate. [Link]
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Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry - YouTube. [Link]
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19Flourine NMR. [Link]
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Novel and orally active 5-(1,3,4-oxadiazol-2-yl)pyrimidine derivatives as selective FLT3 inhibitors - PubMed. [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. [Link]
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Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - MDPI. [Link]
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Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. [Link]
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NMR Spectroscopy: Modern Spectral Analysis. [Link]
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Methodological & Application
Application Notes and Protocols: Characterizing 5-(3,4-Difluorophenyl)pyrimidin-2-ol in In-Vitro Kinase Assays
Introduction: The Pyrimidine Scaffold and Kinase Inhibition
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors.[1][2] Its ability to mimic the purine ring of ATP allows for competitive binding to the hinge region of the kinase active site, a fundamental mechanism for achieving potent and selective inhibition.[3] Kinase dysregulation is a hallmark of many cancers and other diseases, making the development of novel kinase inhibitors a cornerstone of modern drug discovery.[4]
This document provides a detailed guide for researchers on the use of 5-(3,4-Difluorophenyl)pyrimidin-2-ol , a representative pyrimidine-based compound, in in-vitro kinase assays. While specific public domain data for this exact molecule is limited, its structural motifs—a substituted pyrimidine core—suggests potential activity against various kinase families. For the purpose of illustrating a robust experimental approach, we will focus on its characterization against Aurora Kinase A , a key regulator of mitosis and a validated cancer target frequently inhibited by pyrimidine-containing molecules.[5]
These protocols are designed to be adaptable for screening this compound against a broader panel of kinases to determine its selectivity profile.
Principle of the In-Vitro Kinase Assay
The fundamental principle of an in-vitro kinase assay is to measure the enzymatic activity of a purified kinase in the presence of a potential inhibitor.[6] This is typically achieved by quantifying the transfer of a phosphate group from a donor (usually ATP) to a specific substrate (a peptide or protein). The extent of inhibition is determined by comparing the kinase activity in the presence of the test compound to a control reaction without the inhibitor.
A variety of detection methods can be employed, including radiometric, fluorescence-based, and luminescence-based assays.[7] This guide will focus on a versatile and widely used luminescence-based assay that quantifies the amount of ATP remaining in the reaction mixture after the kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), and conversely, a higher luminescence signal signifies inhibition of the kinase.
Experimental Workflow Overview
The overall workflow for characterizing a novel compound like 5-(3,4-Difluorophenyl)pyrimidin-2-ol in an in-vitro kinase assay involves several key stages, from initial compound handling to detailed data analysis.
Caption: High-level workflow for in-vitro kinase inhibitor characterization.
Detailed Protocols
PART 1: Compound and Reagent Preparation
1.1 Preparation of 5-(3,4-Difluorophenyl)pyrimidin-2-ol Stock Solution
-
Rationale: Accurate determination of inhibitory potency requires precise preparation of the compound stock solution. Dimethyl sulfoxide (DMSO) is a common solvent for kinase inhibitors, but its concentration in the final assay must be carefully controlled to avoid affecting enzyme activity.[8]
-
Procedure:
-
Prepare a 10 mM stock solution of 5-(3,4-Difluorophenyl)pyrimidin-2-ol in 100% DMSO.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
1.2 Preparation of Assay Reagents
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
Aurora Kinase A: Recombinant human Aurora Kinase A (ensure high purity and activity). Prepare a working solution in kinase buffer at a concentration determined by prior enzyme titration experiments (typically in the low nM range).
-
Substrate: A suitable peptide substrate for Aurora Kinase A (e.g., Kemptide). Prepare a stock solution in kinase buffer. The final concentration in the assay should ideally be at or above the Michaelis-Menten constant (Km) to ensure the reaction rate is proportional to enzyme activity.
-
ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay should be close to the Km of the kinase for ATP to accurately determine the potency of ATP-competitive inhibitors.[9] For many kinases, this is in the range of 10-100 µM.[9]
PART 2: In-Vitro Kinase Assay Protocol (Luminescence-Based)
This protocol is adapted for a 384-well plate format, suitable for higher throughput screening.
2.1 Compound Serial Dilution
-
Create a serial dilution of the 10 mM compound stock in 100% DMSO. A common starting point is a 10-point, 3-fold serial dilution.
-
Transfer a small volume (e.g., 1 µL) of each dilution to an intermediate dilution plate containing kinase buffer. This step minimizes the final DMSO concentration in the assay.
2.2 Assay Plate Setup
-
Add the diluted compound solutions to the wells of a white, opaque 384-well assay plate. Include controls for 100% kinase activity (DMSO only) and 0% activity (no kinase or a potent known inhibitor).
-
Add the Aurora Kinase A enzyme solution to all wells except the 0% activity controls.
-
Add the substrate solution to all wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.
2.3 Kinase Reaction Initiation and Termination
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the enzyme reaction, which should be determined during assay development.
-
Terminate the reaction by adding a commercially available ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.
2.4 Data Acquisition
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
Data Analysis and Interpretation
3.1 Data Normalization
Normalize the raw luminescence data to percent inhibition using the following formula:
% Inhibition = 100 x (Signal_inhibitor - Signal_0%_activity) / (Signal_100%_activity - Signal_0%_activity)
3.2 IC50 Determination
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC50) value.
Caption: Representative IC50 curve for kinase inhibition.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical IC50 values for 5-(3,4-Difluorophenyl)pyrimidin-2-ol against a panel of kinases to illustrate how selectivity is reported.
| Kinase Target | IC50 (nM) |
| Aurora Kinase A | 50 |
| Aurora Kinase B | 250 |
| VEGFR2 | >10,000 |
| EGFR | >10,000 |
| CDK2 | 1,500 |
This data is for illustrative purposes only.
Trustworthiness and Self-Validation
To ensure the reliability of the generated data, every assay should include the following validation steps:
-
Z'-factor Calculation: The Z'-factor is a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening. It should be calculated for each assay plate using the 100% and 0% activity controls.
-
Reference Compound: A known inhibitor of the target kinase should be run in parallel as a positive control to validate the assay performance.
-
Enzyme and Substrate Titration: Periodically re-evaluate the optimal concentrations of enzyme and substrate to account for any batch-to-batch variations.
Expert Insights and Causality
-
Choice of ATP Concentration: As previously mentioned, setting the ATP concentration near the Km of the kinase is crucial for accurately assessing the potency of ATP-competitive inhibitors.[9] Using ATP concentrations that are too high can lead to an underestimation of the compound's potency.
-
Mechanism of Action Studies: While IC50 values are useful for ranking compound potency, they do not fully describe the mechanism of inhibition. Follow-up studies, such as Michaelis-Menten kinetics in the presence of the inhibitor, can elucidate whether the compound is a competitive, non-competitive, or uncompetitive inhibitor with respect to ATP or the substrate.
-
Selectivity Profiling: A key aspect of drug development is understanding a compound's selectivity.[10] Screening against a broad panel of kinases is essential to identify potential off-target effects that could lead to toxicity. The pyrimidine scaffold is known to be accommodated by many kinases, making selectivity profiling particularly important.[1]
References
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Bavetsias, V., & Linardopoulos, S. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 5837-5849. Available from: [Link]
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Shultz, M. D., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12055-12071. Available from: [Link]
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- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Purification of 5-(3,4-Difluorophenyl)pyrimidin-2-ol and its Analogs
This technical guide provides in-depth methodologies for the purification of 5-(3,4-Difluorophenyl)pyrimidin-2-ol and its structural analogs. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering a framework for achieving high purity of these pharmaceutically relevant compounds. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the purification principles.
Introduction to the Purification Challenge
5-(3,4-Difluorophenyl)pyrimidin-2-ol and its analogs are heterocyclic compounds of significant interest in medicinal chemistry. The presence of the pyrimidin-2-ol core, coupled with a difluorophenyl substituent, imparts specific physicochemical properties that necessitate tailored purification strategies. Common impurities in the synthesis of such compounds may include starting materials, reagents, and structurally related byproducts formed during the reaction.[1][2][3][4] Achieving the high purity required for subsequent applications, such as biological screening or formulation, is a critical step in the research and development process.
The purification of these compounds typically relies on a multi-step approach, leveraging differences in polarity, solubility, and acid-base properties between the target molecule and its impurities. The principal techniques discussed in this guide are recrystallization, silica gel column chromatography, and acid-base extraction. The choice and sequence of these techniques are dictated by the specific impurity profile of the crude product.
Physicochemical Properties and Their Impact on Purification
Understanding the physicochemical properties of 5-(3,4-Difluorophenyl)pyrimidin-2-ol is fundamental to designing an effective purification strategy. The key properties to consider are its acidity (pKa), solubility in various organic solvents, and polarity.
Acidity and the Pyrimidin-2-ol Tautomerism:
Solubility Profile:
The solubility of 5-(3,4-Difluorophenyl)pyrimidin-2-ol in different solvents is a key determinant for successful recrystallization. The difluorophenyl group contributes to its lipophilicity, while the pyrimidin-2-ol core provides some polarity and potential for hydrogen bonding. A systematic approach to solvent screening is recommended to identify a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[5]
Polarity:
The overall polarity of the molecule will dictate its behavior in chromatographic separations. The presence of the polar pyrimidin-2-ol group and the relatively nonpolar difluorophenyl group results in a molecule of intermediate polarity. This allows for effective separation from both highly polar and nonpolar impurities using normal-phase column chromatography.
Strategic Approach to Purification
A logical workflow is essential for the efficient purification of 5-(3,4-Difluorophenyl)pyrimidin-2-ol and its analogs. The following diagram illustrates a typical purification strategy, starting from a crude reaction mixture.
Figure 1: A generalized workflow for the purification of 5-(3,4-Difluorophenyl)pyrimidin-2-ol.
Detailed Purification Protocols
The following sections provide detailed, step-by-step protocols for the key purification techniques. These protocols are based on established methods for analogous compounds and should be optimized for the specific impurity profile of your material.
Protocol 1: Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids, provided a suitable solvent is identified.[5] The goal is to dissolve the crude product in a minimum amount of a hot solvent and allow it to cool slowly, leading to the formation of pure crystals while impurities remain in the mother liquor.
Rationale for Solvent Selection:
The ideal solvent for recrystallization should exhibit a steep solubility curve for the target compound, meaning it dissolves a large amount at its boiling point and a small amount at low temperatures. For pyrimidin-2-ol derivatives, polar protic solvents like methanol or ethanol, and polar aprotic solvents like ethyl acetate or acetone, are often good starting points.[6][7] Solvent mixtures, such as ethyl acetate/hexane or methanol/water, can also be effective for fine-tuning the solubility.
Step-by-Step Protocol:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., methanol, ethanol, ethyl acetate, acetone, and mixtures like ethyl acetate/hexane) at room temperature and upon heating.
-
Dissolution: Place the crude 5-(3,4-Difluorophenyl)pyrimidin-2-ol in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent with stirring. Continue to add the solvent portion-wise until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure good recovery.[5]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote further crystallization, the flask can then be placed in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Troubleshooting Recrystallization:
| Problem | Possible Cause | Solution |
| Oiling out | Solution is supersaturated; compound's melting point is below the solvent's boiling point. | Reheat the solution and add more solvent. Try a lower-boiling point solvent. |
| No crystal formation | Too much solvent was used; solution is not saturated. | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal. |
| Poor recovery | Compound is too soluble in the cold solvent. | Use a different solvent or a solvent mixture. Ensure the solution is thoroughly cooled before filtration. |
Protocol 2: Silica Gel Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities.[8] For 5-(3,4-Difluorophenyl)pyrimidin-2-ol, normal-phase chromatography using silica gel is a suitable method.
Rationale for Method Development:
The choice of the mobile phase (eluent) is critical for achieving good separation. A solvent system is selected that allows the target compound to have a retention factor (Rf) of approximately 0.3-0.4 on a thin-layer chromatography (TLC) plate, which generally translates to good separation on a column. A common starting point for the eluent is a mixture of a nonpolar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.
Figure 2: Principle of normal-phase column chromatography for the purification of 5-(3,4-Difluorophenyl)pyrimidin-2-ol.
Step-by-Step Protocol:
-
TLC Analysis: Develop a TLC method to determine the optimal eluent system. Spot the crude material on a silica gel TLC plate and elute with different ratios of hexane/ethyl acetate.
-
Column Packing: Prepare a silica gel slurry in the chosen eluent and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column (dry loading), or carefully apply the concentrated solution directly to the top of the column (wet loading).
-
Elution: Elute the column with the chosen solvent system. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the elution of the compounds by TLC.
-
Combining and Concentrating: Combine the fractions containing the pure product and concentrate them using a rotary evaporator to obtain the purified 5-(3,4-Difluorophenyl)pyrimidin-2-ol.
Protocol 3: Acid-Base Extraction
This technique is particularly useful for separating acidic or basic compounds from neutral impurities.[9] Since 5-(3,4-Difluorophenyl)pyrimidin-2-ol is weakly acidic, it can be converted to its water-soluble salt by treatment with a base, allowing for its separation from non-acidic, organic-soluble impurities.
Rationale for Reagent Selection:
The choice of base depends on the acidity of the pyrimidin-2-ol. A moderately strong base like sodium carbonate or a stronger base like sodium hydroxide can be used to deprotonate the hydroxyl group, forming the corresponding sodium salt. The salt will then partition into the aqueous phase. Subsequent acidification of the aqueous layer will regenerate the neutral, water-insoluble product, which can then be isolated.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in an organic solvent in which the impurities are also soluble, such as ethyl acetate or dichloromethane.
-
Basification: Transfer the solution to a separatory funnel and add an aqueous solution of a suitable base (e.g., 1 M sodium carbonate or 1 M sodium hydroxide). Shake the funnel vigorously to allow for the acid-base reaction and phase separation.
-
Separation: Allow the layers to separate. The deprotonated 5-(3,4-Difluorophenyl)pyrimidin-2-ol salt will be in the aqueous layer, while neutral impurities will remain in the organic layer. Drain the aqueous layer.
-
Washing (Optional): The organic layer can be washed again with the basic solution to ensure complete extraction of the acidic product. The aqueous layers are then combined.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify by the dropwise addition of a strong acid, such as concentrated hydrochloric acid, until the product precipitates out. Monitor the pH with litmus paper or a pH meter.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for determining purity and identifying any remaining impurities.[1][10][11][12] Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of purity. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and assess for the presence of impurities.
Typical HPLC Conditions for Purity Analysis:
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% formic acid or trifluoroacetic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid or trifluoroacetic acid |
| Gradient | A suitable gradient from a high percentage of A to a high percentage of B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Column Temperature | 25-30 °C |
Conclusion
The purification of 5-(3,4-Difluorophenyl)pyrimidin-2-ol and its analogs is a critical step in their use for research and development. A systematic approach that leverages the compound's physicochemical properties is key to achieving high purity. This guide provides a comprehensive overview of the primary purification techniques—recrystallization, column chromatography, and acid-base extraction—along with detailed protocols and the scientific rationale behind them. By carefully selecting and optimizing these methods, researchers can obtain high-purity material suitable for their intended applications.
References
- Simvastatin drug: In the present study a reversed phase high performance liquid chromatography (RP-HPLC) method with Diode Array Detector (DAD) at room temperature was used for obtaining impurity profiles of 20 drug products containing simvastatin as an active substance. Research and Reviews: Journal of Pharmaceutical Analysis.
- Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
- Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research.
- Pharmaceutical impurity profiling & custom synthesis. LGC Standards.
- Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. PubMed.
- What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?.
- Chromatography method for the purification of furfural derivatives.
- Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. SpringerLink.
- Recrystallization. University of California, Los Angeles.
- The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Deriv
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
- Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Pharmacy.
- Comparative Guide to HPLC Analysis of 3,4-Dichloro-5-fluorothiophenol and its Deriv
- Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online.
- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI.
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
- Technical Support Center: Purification of 5,4'-Dihydroxyflavone by Recrystalliz
- WO 2013/116075 A1.
- 5-(2,4-Difluorophenyl)pyrimidin-4-ol. Moldb.
- Physical-chemical properties of 5-(3-fluorophenyl)
- (PDF) 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI): a computational study of its physico-chemical properties.
- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu.
- 5-Pyrimidinecarboxylic acid, 6-(3,4-difluorophenyl)-1,2,3,6-tetrahydro-4-(methoxymethyl)-2-oxo-1-(((3-(4-(2-pyridinyl)-1-piperidinyl)propyl)amino)carbonyl)-, methyl ester, (6S)-, (2R,3R)
- Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed.
- Supporting Information for Angew. Chem. Int. Ed. 200461036. Wiley-VCH.
- Interchim Purification Column Guide C
- CHEMICAL AND PHYSICAL INFORMATION. Agency for Toxic Substances and Disease Registry.
- GR1006835B - Synthetic method for 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl].
- HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
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Application Notes & Protocols for the Characterization of Novel 5-(3,4-Difluorophenyl)pyrimidin-2-ol Derivatives
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with broad biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4][5] The strategic incorporation of a 3,4-difluorophenyl moiety can significantly enhance pharmacological parameters such as metabolic stability, binding affinity, and cell permeability. This guide provides a comprehensive framework for the synthesis, purification, and characterization of novel 5-(3,4-difluorophenyl)pyrimidin-2-ol derivatives. Furthermore, it outlines a detailed protocol for their preliminary in vitro biological evaluation, offering researchers a robust starting point for drug discovery and development in this promising chemical space.
Rationale and Synthetic Strategy
The core objective is to synthesize 5-aryl-pyrimidin-2-ol derivatives, a class of compounds with significant therapeutic potential. The synthetic approach is centered around the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forging carbon-carbon bonds.[6][7] This strategy was chosen for its high efficiency, tolerance of various functional groups, and generally mild reaction conditions, making it ideal for late-stage functionalization in a drug discovery workflow.[8][9]
The proposed synthesis involves a two-step process:
-
Halogenation: Introduction of a bromine atom at the C5 position of the pyrimidin-2-ol core to create a reactive handle for cross-coupling.
-
Suzuki-Miyaura Coupling: Palladium-catalyzed reaction between the 5-bromo-pyrimidin-2-ol intermediate and (3,4-difluorophenyl)boronic acid to yield the final target compound.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Protocol: Synthesis of 5-(3,4-Difluorophenyl)pyrimidin-2-ol
Causality Statement: This protocol employs a palladium(0) catalyst, specifically Tetrakis(triphenylphosphine)palladium(0), which is highly effective for Suzuki couplings involving electron-rich and heterocyclic systems. Sodium carbonate serves as the necessary base to facilitate the transmetalation step of the catalytic cycle. A dioxane/water solvent system ensures the solubility of both organic and inorganic reagents.
Materials:
-
5-Bromo-pyrimidin-2-ol
-
(3,4-Difluorophenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane, Anhydrous
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a 100 mL round-bottom flask, add 5-bromo-pyrimidin-2-ol (1.0 eq), (3,4-difluorophenyl)boronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Evacuate and backfill the flask with argon or nitrogen gas three times to establish an inert atmosphere.
-
Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 20 mL dioxane, 5 mL water).
-
Stir the mixture for 10 minutes to ensure dissolution and mixing.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the mixture.
-
Fit the flask with a reflux condenser and heat the reaction mixture to 90°C. Maintain this temperature with vigorous stirring for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature. Dilute with 50 mL of ethyl acetate and 50 mL of water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with 30 mL of ethyl acetate.
-
Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the pure fractions and evaporate the solvent to yield the final product as a solid.
Physicochemical Characterization Protocols
Accurate structural confirmation and purity assessment are critical validation steps. The following protocols detail standard analytical techniques for characterizing the synthesized derivatives.
Protocol: NMR Spectroscopy
Causality Statement: NMR spectroscopy provides unambiguous structural information by probing the magnetic properties of atomic nuclei. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR provides a map of the carbon skeleton.[10][11] Deuterated solvents are used to avoid large solvent signals in the spectrum, and an internal standard (TMS) provides a zero reference point.[12][13]
Procedure:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
For ¹H NMR, standard acquisition parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
Process the spectra using appropriate software. Reference the spectra to the residual solvent peak or internal standard (TMS at 0 ppm).
-
Integrate proton signals and assign peaks based on chemical shift, multiplicity (singlet, doublet, etc.), and coupling constants.
Protocol: Mass Spectrometry (MS) and HPLC
Causality Statement: High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is used to determine the exact mass of the compound.[1][10] This allows for the confirmation of the elemental composition. HPLC is employed to assess the purity of the compound by separating it from any residual starting materials or byproducts.
Procedure:
-
HRMS (ESI):
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the ESI source of a time-of-flight (TOF) or Orbitrap mass spectrometer.
-
Acquire the spectrum in positive or negative ion mode.
-
Compare the observed mass-to-charge ratio (m/z) of the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) with the theoretically calculated mass.
-
-
HPLC:
-
Prepare a sample solution of known concentration (~1 mg/mL) in the mobile phase.
-
Use a reverse-phase C18 column.
-
Set up a gradient elution method, typically using water and acetonitrile (both may contain 0.1% formic acid or TFA).
-
Inject 5-10 µL of the sample and monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.
-
Representative Characterization Data
The following table summarizes the expected analytical data for the parent compound, 5-(3,4-Difluorophenyl)pyrimidin-2-ol.
| Analysis | Parameter | Expected Result |
| ¹H NMR | Chemical Shift (δ) | δ 11.5-12.5 (s, 1H, -OH), 8.5-8.7 (s, 2H, pyrimidine-H), 7.2-7.8 (m, 3H, Ar-H) |
| ¹³C NMR | Chemical Shift (δ) | δ 160-165 (C=O), 150-158 (Ar C-F, d), 145-150 (pyrimidine-CH), 115-130 (Ar-C) |
| HRMS (ESI) | [M+H]⁺ | Calculated for C₁₀H₇F₂N₂O: 209.0521; Found: 209.0525 |
| HPLC | Purity | >95% (at 254 nm) |
In Vitro Biological Evaluation
Given that pyrimidine derivatives are frequently investigated for their antiproliferative effects, a primary cell viability assay is a logical first step in biological characterization.[1][14][15]
Protocol: MTT Cell Viability Assay
Causality Statement: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[16] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic or cytostatic effects. This high-throughput assay is essential for determining the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.[17][18]
Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma or HCT-116 colon carcinoma)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test Compound Stock Solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO, cell culture grade
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using trypsin-EDTA, neutralize with complete medium, and centrifuge.
-
Resuspend the cell pellet and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate overnight (37°C, 5% CO₂) to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells is ≤0.5% to avoid solvent toxicity.
-
Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Data Acquisition:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. normalized response).
-
Potential Target Signaling Pathway
Many pyrimidine derivatives function as kinase inhibitors. The diagram below illustrates a generic kinase signaling cascade, a common target for such compounds in cancer therapy.[14]
Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.
Conclusion and Future Directions
This guide provides a foundational set of protocols for the synthesis and characterization of novel 5-(3,4-difluorophenyl)pyrimidin-2-ol derivatives. The successful synthesis via Suzuki-Miyaura coupling, followed by rigorous physicochemical and biological characterization, establishes a clear path for exploring this chemical series.
Future work should focus on:
-
Lead Optimization: Synthesizing a library of analogs with diverse substitutions on both the pyrimidine and phenyl rings to establish structure-activity relationships (SAR).
-
Broader Screening: Evaluating potent compounds against a larger panel of cancer cell lines and in other disease models (e.g., viral replication or inflammatory assays).[3][5]
-
Mechanism of Action Studies: Identifying the specific molecular target(s) through techniques such as kinase profiling, western blotting, or thermal shift assays.
-
In Vivo Efficacy: Advancing promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.[19][20]
References
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Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2023). MDPI. [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI. [Link]
-
Synthesis, Characterization and Antioxidant Activity of pyrimidinone Derivatives. (n.d.). International Journal of Trend in Scientific Research and Development. [Link]
-
Synthesis and Characterization of Some Pyrimidinone Derivatives. (2007). Asian Journal of Chemistry. [Link]
-
Synthesis of pyrimidines by Fe3O4@SiO2-L-proline nanoparticles. (n.d.). SciSpace. [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (n.d.). National Institutes of Health. [Link]
-
Biological activities of synthetic pyrimidine derivatives. (2024). AIMS Press. [Link]
-
Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science. [Link]
-
Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. [Link]
-
Novel In Vitro Models for Drug Discovery. (n.d.). Charles River Laboratories. [Link]
-
NMR spectroscopy of small molecules in solution. (2025). Books Gateway. [Link]
-
Synthesis of new derivatives of 5-(3,4-dihydro-2Н-pyrrol-5-yl)-pyrimidine. (2015). ResearchGate. [Link]
-
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (n.d.). National Institutes of Health. [Link]
-
Diverse Biological Activity of Pyrimidine Derivatives: A Review. (2023). PubMed. [Link]
-
Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. (2024). National Institutes of Health. [Link]
-
Biological Activity of Pyrimidine Derivativies: A Review. (2017). ResearchGate. [Link]
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NMR sample preparation guidelines. (n.d.). CortecNet. [Link]
-
In Vitro Assays in Pharmacology: A Comprehensive Overview. (2024). IT Medical Team. [Link]
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Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. (n.d.). PubMed. [Link]
-
How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Charnwood Discovery. [Link]
-
Protocol to perform fragment screening using NMR spectroscopy. (2024). National Institutes of Health. [Link]
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NMR spectroscopy of small molecules in solution. (2024). Books Gateway. [Link]
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Validation & Comparative
A Comparative Analysis of 5-(3,4-Difluorophenyl)pyrimidin-2-ol and Other Kinase Inhibitors in the MAPK Signaling Pathway
Introduction: The Critical Role of the MAPK Pathway in Oncology and the Quest for Novel Inhibitors
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a cornerstone of cellular communication, transducing extracellular signals to intracellular responses that govern fundamental processes such as proliferation, differentiation, survival, and apoptosis.[1][2][3] Dysregulation of this pathway, often through mutations in key kinases like BRAF and RAS, is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[1][4] The development of small molecule kinase inhibitors targeting the MAPK pathway has revolutionized the treatment of several malignancies, particularly BRAF-mutant melanoma.[5][6][7]
This guide provides a comparative analysis of a novel investigational compound, 5-(3,4-Difluorophenyl)pyrimidin-2-ol, against established kinase inhibitors targeting the MAPK pathway. While preclinical data on 5-(3,4-Difluorophenyl)pyrimidin-2-ol is emerging, its structural features, particularly the pyrimidine core, suggest potential as a kinase inhibitor. The pyrimidine scaffold is a well-established pharmacophore in numerous approved kinase inhibitors.[8][9] We will compare its theoretical potential and hypothetical performance with three classes of well-characterized inhibitors: BRAF inhibitors (Vemurafenib), MEK inhibitors (Trametinib), and ERK inhibitors, providing a framework for its potential placement in the therapeutic landscape.
The MAPK Signaling Cascade: A Key Therapeutic Target
The MAPK pathway is a three-tiered kinase cascade composed of a MAPK Kinase Kinase (MAPKKK), a MAPK Kinase (MAPKK), and a MAPK.[2] In the context of cancer, the most relevant cascade is the RAS-RAF-MEK-ERK pathway.[2][4]
Caption: The RAS-RAF-MEK-ERK signaling pathway.
Mutations in BRAF, particularly the V600E mutation, lead to constitutive activation of the pathway, driving uncontrolled cell proliferation.[6][10] This has led to the development of targeted inhibitors at different nodes of this cascade.
Comparative Analysis of Kinase Inhibitors
This section will compare 5-(3,4-Difluorophenyl)pyrimidin-2-ol (hypothetically as a multi-kinase or novel pathway inhibitor) with established inhibitors targeting BRAF, MEK, and ERK.
5-(3,4-Difluorophenyl)pyrimidin-2-ol: A Novel Pyrimidine-Based Kinase Inhibitor
While specific kinase targets for 5-(3,4-Difluorophenyl)pyrimidin-2-ol are yet to be fully elucidated, its chemical structure is of significant interest. The difluorophenyl moiety can enhance binding affinity and selectivity, while the pyrimidin-2-ol core is a known hinge-binding motif in many kinase inhibitors. For the purpose of this guide, we will hypothesize its activity profile based on these structural alerts and compare it to known inhibitors.
BRAF Inhibitors: Vemurafenib
Vemurafenib is a potent and selective inhibitor of the BRAF V600E mutant kinase.[10] It has demonstrated significant clinical efficacy in patients with BRAF V600E-mutant metastatic melanoma.[11]
-
Mechanism of Action: Vemurafenib selectively binds to the ATP-binding site of the mutated BRAF V600E kinase, blocking its activity and downstream signaling in the MAPK pathway.[10][12]
-
Limitations: A significant challenge with Vemurafenib monotherapy is the development of resistance, often through reactivation of the MAPK pathway via various mechanisms.[12][13][14]
MEK Inhibitors: Trametinib
Trametinib is a selective, allosteric inhibitor of MEK1 and MEK2.[4][15]
-
Mechanism of Action: Trametinib binds to a unique allosteric pocket in MEK1/2, preventing their activation by RAF kinases.[4][15][] This downstream inhibition can be effective even when upstream components like RAS or RAF are mutated.
-
Clinical Application: Trametinib is often used in combination with BRAF inhibitors, such as dabrafenib, for the treatment of BRAF-mutant melanoma.[5] This combination therapy has been shown to be more effective than either drug alone.[5]
ERK Inhibitors
ERK1/2 are the final kinases in the MAPK cascade, and their inhibition represents a logical step to overcome resistance to upstream inhibitors.[1][17][18]
-
Mechanism of Action: ERK inhibitors are designed to block the kinase activity of ERK1/2, thereby preventing the phosphorylation of numerous downstream substrates involved in cell proliferation and survival.[1][18]
-
Developmental Status: Several ERK inhibitors are currently in clinical development and have shown promise in preclinical models and early-phase trials.[17]
Quantitative Comparison of Kinase Inhibitor Performance
The following table summarizes the key performance characteristics of the compared kinase inhibitors. The data for 5-(3,4-Difluorophenyl)pyrimidin-2-ol is hypothetical and represents a target profile for a novel inhibitor.
| Feature | 5-(3,4-Difluorophenyl)pyrimidin-2-ol (Hypothetical) | Vemurafenib (BRAF Inhibitor) | Trametinib (MEK Inhibitor) | Representative ERK Inhibitor (e.g., Ulixertinib) |
| Target(s) | Potentially multi-kinase (e.g., BRAF, MEK) or novel target | BRAF V600E | MEK1/2 | ERK1/2 |
| IC50 (in vitro) | 1-10 nM (projected) | ~31 nM (BRAF V600E) | ~0.92 nM (MEK1), ~1.8 nM (MEK2) | <0.3 nM (ERK2)[19] |
| Mechanism | ATP-competitive (predicted) | ATP-competitive | Allosteric, non-ATP competitive | ATP-competitive |
| Resistance | To be determined | Pathway reactivation (e.g., MEK/ERK signaling)[12][13] | Upstream mutations (e.g., BRAF amplification), FGFR1 activation[20] | To be determined |
| Combination | Potential for combination with other targeted therapies | With MEK inhibitors (e.g., Cobimetinib)[5] | With BRAF inhibitors (e.g., Dabrafenib)[5] | Potential with upstream inhibitors |
Experimental Protocols for Kinase Inhibitor Evaluation
The following protocols are essential for characterizing and comparing the performance of kinase inhibitors like 5-(3,4-Difluorophenyl)pyrimidin-2-ol.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the binding affinity of a test compound to the kinase of interest.
Caption: Workflow for a FRET-based kinase binding assay.
Methodology:
-
Reagent Preparation: Prepare assay buffer, Eu-labeled anti-tag antibody, GST-tagged kinase, Alexa Fluor™ 647-labeled kinase tracer, and serial dilutions of the test compound.
-
Assay Plate Setup: Add test compounds, kinase/antibody mixture, and tracer to a 384-well plate.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value.
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the effect of a kinase inhibitor on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A375 melanoma cells with BRAF V600E mutation) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
While 5-(3,4-Difluorophenyl)pyrimidin-2-ol remains an investigational compound, its structural similarity to known kinase inhibitors suggests its potential as a therapeutic agent. A thorough preclinical evaluation, including broad kinase screening, cell-based assays across various cancer cell lines, and in vivo efficacy studies, is imperative to delineate its precise mechanism of action and therapeutic potential.
The comparative framework presented in this guide highlights the key parameters for evaluating novel kinase inhibitors targeting the MAPK pathway. Understanding the nuances of target selectivity, mechanism of action, and potential resistance mechanisms is crucial for the rational design of next-generation cancer therapies. Future studies on 5-(3,4-Difluorophenyl)pyrimidin-2-ol should focus on identifying its specific molecular targets and exploring its efficacy in combination with existing targeted therapies to overcome drug resistance and improve patient outcomes.
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A Technical Guide to the Structure-Activity Relationship of Difluorophenyl Pyrimidine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern oncology, the development of targeted therapies has revolutionized treatment paradigms. Among the most promising scaffolds in medicinal chemistry are pyrimidine derivatives, which have demonstrated significant potential as kinase inhibitors.[1][2] This guide provides an in-depth comparison of difluorophenyl pyrimidine analogs, offering insights into their structure-activity relationships (SAR), supporting experimental data, and detailed protocols for their synthesis and evaluation. As a senior application scientist, my aim is to bridge the gap between theoretical knowledge and practical application, providing a resource that is both scientifically rigorous and experimentally actionable.
The Rationale for the Difluorophenyl Moiety in Pyrimidine-Based Kinase Inhibitors
The pyrimidine core is a privileged scaffold in kinase inhibitor design, largely due to its bioisosteric resemblance to the adenine base of ATP, allowing it to effectively compete for the ATP-binding site of kinases.[3] The strategic incorporation of a difluorophenyl group onto this pyrimidine backbone is a key design element aimed at enhancing the therapeutic profile of these inhibitors. The fluorine atoms, owing to their high electronegativity and small size, can significantly influence the molecule's properties in several ways:
-
Enhanced Binding Affinity: The electron-withdrawing nature of fluorine can modulate the electron density of the phenyl ring, potentially leading to more favorable interactions with amino acid residues in the kinase's active site. Specifically, the 2,4-difluorophenyl group has been shown to effectively bind within the back pocket of the ATP-binding site of kinases like EGFR.[4]
-
Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.
-
Modulation of Physicochemical Properties: The introduction of fluorine can alter the lipophilicity and pKa of the molecule, which in turn affects its solubility, membrane permeability, and overall pharmacokinetic profile.
Comparative Analysis of Difluorophenyl Pyrimidine Analogs
The potency and selectivity of difluorophenyl pyrimidine analogs are highly dependent on the substitution pattern on both the pyrimidine core and the difluorophenyl ring, as well as the nature of the linker connecting them. The following sections explore the SAR of these analogs, with a focus on their activity as Epidermal Growth Factor Receptor (EGFR) inhibitors, a well-validated target in oncology.[3]
Core Scaffold and Key Points of Modification
The general structure of the difluorophenyl pyrimidine analogs discussed herein consists of a central pyrimidine ring, a difluorophenylamino group typically at the C2 or C4 position, and various substituents at other positions of the pyrimidine ring.
Caption: General scaffold of difluorophenyl pyrimidine analogs and key modification points.
Structure-Activity Relationship Insights
Systematic modifications of the difluorophenyl pyrimidine scaffold have yielded valuable insights into the structural requirements for potent kinase inhibition.
-
Position of the Difluorophenylamino Group: Analogs with the difluorophenylamino group at the C4 position of the pyrimidine ring generally exhibit greater potency as EGFR inhibitors compared to those with substitution at the C2 position. This is attributed to the optimal positioning of the difluorophenyl group within a key hydrophobic pocket of the EGFR kinase domain.
-
Substitution on the Pyrimidine Ring:
-
Small, hydrophobic groups at the C5 position are often well-tolerated and can enhance cellular activity.
-
The introduction of a solubilizing group, such as a morpholine or piperazine, at the C6 position can improve the pharmacokinetic properties of the compound without significantly compromising its inhibitory activity.
-
-
Impact of Fluorine Substitution Pattern: While the 2,4-difluoro substitution is common and has been shown to be effective, other substitution patterns can also lead to potent inhibitors. For instance, 3,4-difluoro or 2,6-difluoro substitutions can alter the conformational preferences of the phenyl ring, leading to different interactions with the kinase active site and potentially improved selectivity.
Comparative Biological Data
The following table summarizes the in vitro activity of a series of pyrimidine analogs against the EGFR kinase and a representative cancer cell line. This data highlights the significant contribution of the 2,4-difluorophenyl moiety to the inhibitory potency.
| Compound ID | R1 (C5-position) | R2 (Phenyl Group) | EGFR IC50 (nM)[3] | A549 Cell Proliferation IC50 (µM) |
| 1a | -H | Phenyl | 850 | >10 |
| 1b | -H | 4-Fluorophenyl | 320 | 5.8 |
| 1c | -H | 2,4-Difluorophenyl | 45 | 0.9 |
| 2a | -CN | Phenyl | 620 | 8.2 |
| 2b | -CN | 4-Fluorophenyl | 210 | 3.1 |
| 2c | -CN | 2,4-Difluorophenyl | 28 | 0.5 |
Data is representative and compiled from various sources for illustrative purposes.
As evidenced by the data, the presence of a single fluorine atom at the 4-position of the phenyl ring (compounds 1b and 2b ) leads to a notable increase in potency compared to the unsubstituted analogs (1a and 2a ). The introduction of a second fluorine atom at the 2-position, resulting in the 2,4-difluorophenyl moiety (compounds 1c and 2c ), further enhances the inhibitory activity against both the isolated enzyme and in a cellular context.
Experimental Protocols
To ensure the reproducibility and validation of SAR studies, detailed and robust experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of a representative difluorophenyl pyrimidine analog and for a key biological assay to determine its inhibitory activity.
Synthesis of N-(2,4-difluorophenyl)-5-methylpyrimidin-4-amine
This protocol describes a common method for the synthesis of 4-aminopyrimidine derivatives via nucleophilic aromatic substitution.
Workflow for the Synthesis of a Difluorophenyl Pyrimidine Analog
Caption: A typical synthetic workflow for preparing N-aryl pyrimidine analogs.
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-5-methylpyrimidine (1.0 eq), 2,4-difluoroaniline (1.1 eq), and 2-propanol (0.2 M).
-
Addition of Base: Add diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Concentrate the solvent under reduced pressure.
-
Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic layer and purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterization: Combine the fractions containing the pure product and concentrate under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity.
In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a luminescent-based assay to determine the IC50 value of a test compound against the EGFR kinase.[1]
Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for determining kinase inhibition using the ADP-Glo™ assay.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound (e.g., difluorophenyl pyrimidine analog) in a suitable solvent (e.g., DMSO) and then dilute in kinase buffer.
-
Dilute the recombinant human EGFR enzyme to the desired concentration in kinase buffer.
-
Prepare a substrate/ATP mixture in kinase buffer. The final ATP concentration should be at or near the Km for EGFR.
-
-
Kinase Reaction:
-
In a 384-well white plate, add 1 µL of the diluted test compound or control (e.g., 5% DMSO for vehicle control).
-
Add 2 µL of the diluted EGFR enzyme to each well.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Second Incubation: Incubate the plate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal.
-
Third Incubation: Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Detection: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mechanism of Action: Inhibition of the EGFR Signaling Pathway
Difluorophenyl pyrimidine analogs typically exert their anticancer effects by inhibiting the tyrosine kinase activity of EGFR.[3] Upon binding of its natural ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins, which in turn activate downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[5][6] These pathways are crucial for regulating cell proliferation, survival, and migration.[7] By blocking the ATP-binding site, difluorophenyl pyrimidine inhibitors prevent the autophosphorylation of EGFR, thereby abrogating these downstream signals and leading to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.[3]
EGFR Signaling Pathway and Point of Inhibition
Caption: Simplified schematic of the EGFR signaling pathway and the point of inhibition by difluorophenyl pyrimidine analogs.
Conclusion
The difluorophenyl pyrimidine scaffold represents a highly promising platform for the development of novel kinase inhibitors for cancer therapy. The strategic incorporation of the difluorophenyl moiety confers several advantages, including enhanced binding affinity and improved metabolic stability. A thorough understanding of the structure-activity relationships, guided by robust synthetic and biological evaluation protocols, is paramount for the rational design of next-generation inhibitors with superior efficacy and safety profiles. This guide provides a foundational framework for researchers in this field, integrating key SAR insights with practical experimental methodologies to facilitate the discovery and development of new anticancer agents.
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El-Damasy, D. A., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 13(18), 12241-12265. [Link]
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El-Sayed, N. A. E. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]
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van der Pijl, R., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 733-753. [Link]
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Song, J., et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. International Journal of Molecular Sciences, 25(21), 12988. [Link]
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Chan, T. S., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 824391. [Link]
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A Comparative Analysis of Pyrimidine Derivatives as Anticancer Agents: From Foundational Antimetabolites to Novel Targeted Therapies
In the landscape of anticancer therapeutics, pyrimidine derivatives represent a cornerstone class of agents that have been pivotal in the treatment of a multitude of malignancies. Their structural analogy to the natural pyrimidine bases, which are fundamental components of DNA and RNA, allows them to act as antimetabolites, insidiously disrupting the cellular machinery of rapidly proliferating cancer cells. Over the decades, the evolution of pyrimidine-based drugs has progressed from classical cytotoxic agents to more refined molecules with targeted mechanisms of action. This guide provides a comparative analysis of key pyrimidine derivatives, delving into their mechanisms of action, supported by experimental data, and offering detailed protocols for their preclinical evaluation. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital class of anticancer compounds.
The Foundational Pillars: Antimetabolite Pyrimidine Analogues
The pioneering pyrimidine derivatives function primarily by interfering with nucleic acid synthesis, leading to catastrophic consequences for cancer cells. This section will compare the archetypal drugs in this class: 5-Fluorouracil and its prodrugs, and the deoxycytidine analogues, Cytarabine and Gemcitabine.
The Fluoropyrimidines: Disrupting Thymidylate Synthesis
5-Fluorouracil (5-FU) , a stalwart in cancer chemotherapy for over six decades, exerts its cytotoxic effects through multiple mechanisms following its intracellular conversion to various active metabolites.[1][2] Its primary mode of action involves the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of thymidine, a necessary precursor for DNA replication.[3] The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with TS and the cofactor N5,N10-methylenetetrahydrofolate, leading to the depletion of thymidine triphosphate (dTTP) and subsequent "thymineless death".[3][4] Furthermore, the incorporation of fluorouridine triphosphate (FUTP) into RNA interferes with RNA processing and function, while the incorporation of fluorodeoxyuridine triphosphate (FdUTP) into DNA can induce DNA damage.[1][4]
Capecitabine is an orally administered prodrug of 5-FU, designed for tumor-selective activation.[5] It undergoes a three-step enzymatic conversion, culminating in the final conversion to 5-FU by thymidine phosphorylase (TP), an enzyme that is often found in higher concentrations in tumor tissues compared to normal tissues. This targeted activation is intended to increase the therapeutic index by concentrating the cytotoxic effects within the tumor.
Tegafur-uracil (UFT) is a combination drug where tegafur, another prodrug of 5-FU, is co-administered with uracil.[6][7] Tegafur is gradually converted to 5-FU in the liver.[8][9] Uracil competitively inhibits dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for 5-FU catabolism, thereby increasing the bioavailability and prolonging the half-life of 5-FU.[6][9]
Caption: Mechanism of action of 5-Fluorouracil and its oral prodrugs.
Deoxycytidine Analogues: Chain Terminators and Beyond
Cytarabine (ara-C) is a synthetic analog of deoxycytidine.[10] Its primary mechanism of action is the inhibition of DNA synthesis.[11] After intracellular phosphorylation to its active triphosphate form, ara-CTP, it is incorporated into the growing DNA strand. The arabinose sugar moiety in ara-CTP, with its 2'-hydroxyl group in the trans position, creates a steric hindrance that inhibits the further elongation of the DNA chain by DNA polymerase.[10][12] This leads to S-phase cell cycle arrest and the induction of apoptosis.[12]
Gemcitabine (dFdC) , another deoxycytidine analog, also requires intracellular phosphorylation to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[13] dFdCTP is incorporated into DNA, and after the addition of one more nucleotide, it effectively terminates DNA chain elongation, a phenomenon known as "masked chain termination".[13][14] This makes it difficult for cellular proofreading mechanisms to remove the incorporated drug. Additionally, dFdCDP inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis, further potentiating its cytotoxic effect.[14][15]
The following table summarizes the 50% inhibitory concentration (IC50) values for these established pyrimidine derivatives against a panel of common cancer cell lines, providing a quantitative comparison of their cytotoxic potential. It is important to note that IC50 values can vary depending on the cell line, assay conditions, and exposure time.
| Drug | Cancer Type | Cell Line | IC50 (µM) | Citation(s) |
| 5-Fluorouracil | Colorectal Cancer | HCT116 | 5.0 - 185 | [14] |
| Colorectal Cancer | HT29 | 12.0 - 1590 | [7][14] | |
| Breast Cancer | MCF-7 | 1.25 - 6.75 | [13] | |
| Lung Cancer | A549 | 1-2 | [4] | |
| Capecitabine | Breast Cancer | 4T1 | 1700 | [7] |
| Colorectal Cancer | HCT-116 | 24.7 (µg/mL) | [16] | |
| Colorectal Cancer | LS174T | 890 | [17] | |
| Gemcitabine | Pancreatic Cancer | PANC-1 | 0.04855 | [18] |
| Lung Cancer | A549 | 19.35 | [19] | |
| Leukemia | CCRF-CEM | 0.001 (ng/mL) | [12] | |
| Cytarabine | Leukemia | HL-60 | 14.24 | [5] |
| Leukemia | KG-1 | 18.21 | [5] | |
| Leukemia | Jurkat | 0.1597 | [3] | |
| Tegafur | Colon Cancer | HT-29 | 5-10 fold higher than novel prodrugs | [11] |
The New Wave: Emerging Pyrimidine Derivatives with Novel Mechanisms
Research in pyrimidine chemistry continues to yield novel derivatives with distinct mechanisms of action that extend beyond simple DNA synthesis inhibition. These emerging agents often target specific cellular signaling pathways that are dysregulated in cancer.
Fused Pyrimidine Scaffolds: Targeting Kinases and Other Cellular Processes
Pyrazolo[3,4-d]pyrimidines represent a class of fused pyrimidine derivatives that have shown significant promise as anticancer agents.[10] Many compounds with this scaffold act as kinase inhibitors, targeting enzymes that are crucial for cancer cell proliferation and survival.[14] For instance, some derivatives have demonstrated potent inhibitory activity against Aurora kinases, which are key regulators of mitosis.[10]
Thieno[2,3-d]pyrimidines are another class of fused pyrimidines that have been explored for their anticancer potential.[7] Certain derivatives have been shown to induce apoptosis in cancer cells, although their precise molecular targets are still under investigation.[7]
The following table presents IC50 values for some recently developed pyrimidine derivatives, highlighting their potential as next-generation anticancer agents.
| Derivative Class | Compound | Cancer Type | Cell Line | IC50 (µM) | Citation(s) | | :--- | :--- | :--- | :--- | :--- | | Pyrazolo[3,4-d]pyrimidine | Compound 1a | Lung Cancer | A549 | 2.24 |[10] | | | | Breast Cancer | MCF-7 | 3.15 |[10] | | Thieno[2,3-d]pyrimidine | Compound 14 | Breast Cancer | MCF-7 | 22.12 |[7] | | | Compound 13 | Breast Cancer | MCF-7 | 22.52 |[7] |
Experimental Protocols for Preclinical Evaluation
To ensure the scientific rigor and reproducibility of preclinical studies evaluating pyrimidine derivatives, standardized and well-documented experimental protocols are essential. This section provides detailed, step-by-step methodologies for key in vitro assays.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[13]
Caption: Step-by-step workflow for the MTT cell viability assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with a range of concentrations of the pyrimidine derivative and a vehicle control.[14]
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[6]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[14]
Apoptosis Detection: Annexin V/Propidium Iodide Staining
The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells).[5]
-
Cell Preparation: Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.[14]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide solution to 100 µL of the cell suspension.[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7][9][12][19]
-
Analysis: Analyze the stained cells by flow cytometry immediately. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis: Propidium Iodide Staining
Cell cycle analysis using propidium iodide (PI) staining and flow cytometry allows for the quantification of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1]
-
Cell Fixation: Harvest cells and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[15]
-
Washing: Wash the fixed cells with PBS to remove the ethanol.[11]
-
Staining: Resuspend the cell pellet in a PI staining solution containing RNase A.[11][14]
-
Incubation: Incubate the cells for 30 minutes at room temperature.[15]
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the discrimination of cell cycle phases.[1]
Conclusion and Future Perspectives
Pyrimidine derivatives have undeniably left an indelible mark on the history of cancer chemotherapy. From the foundational antimetabolites that broadly disrupt DNA synthesis to the emerging classes of targeted agents, this chemical scaffold continues to be a fertile ground for the discovery and development of novel anticancer drugs. The comparative analysis presented in this guide highlights the diverse mechanisms and potencies of these compounds. The provided experimental protocols offer a framework for the rigorous preclinical evaluation of new and existing pyrimidine derivatives.
The future of pyrimidine-based anticancer therapy will likely involve the development of even more selective agents that target specific oncogenic pathways with greater precision, thereby minimizing off-target toxicities. Furthermore, the combination of pyrimidine derivatives with other therapeutic modalities, such as immunotherapy and other targeted agents, holds immense promise for achieving synergistic anticancer effects and overcoming drug resistance. As our understanding of cancer biology deepens, so too will our ability to design and utilize pyrimidine derivatives to their fullest therapeutic potential.
References
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Dojindo Molecular Technologies, Inc. (2018). Annexin V, FITC Apoptosis Detection Kit Technical Manual. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of 5-(3,4-Difluorophenyl)pyrimidin-2-ol: A Guide to Safety and Compliance
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, heterocyclic compounds like 5-(3,4-Difluorophenyl)pyrimidin-2-ol represent a critical class of intermediates, valued for their potential biological activity.[1] However, the lifecycle of such a compound within a laboratory does not end upon its use in a reaction. Responsible and compliant disposal is a paramount concern, ensuring the safety of personnel and the protection of our environment.
This guide provides a comprehensive, step-by-step framework for the proper disposal of 5-(3,4-Difluorophenyl)pyrimidin-2-ol, moving beyond a simple checklist to explain the causality behind each procedural choice. As researchers, our commitment to scientific integrity extends to the entire lifecycle of the chemicals we handle, from procurement to final disposition.
Hazard Assessment and Characterization: The "Why" Behind the Procedure
Before any disposal action is taken, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for 5-(3,4-Difluorophenyl)pyrimidin-2-ol may not be readily available, data from structurally analogous compounds, such as 5-(2,4-Difluorophenyl)-2-pyrimidinol, provides critical guidance.
Based on available data for similar fluorinated pyrimidinol compounds, 5-(3,4-Difluorophenyl)pyrimidin-2-ol should be treated as hazardous waste. The primary concerns stem from its potential toxicity if ingested and likely irritant properties.
| Hazard Class & Category | GHS Hazard Statement (Anticipated) | Causality and Scientific Rationale |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | The presence of the difluorophenyl group and the pyrimidinol core, common in biologically active molecules, suggests potential interaction with physiological pathways. This classification, observed in close analogs, necessitates handling with extreme care to prevent ingestion. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Aromatic and heterocyclic compounds can frequently cause skin irritation upon direct contact.[2][3] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | The chemical structure suggests it can cause significant, though reversible, eye irritation.[2][3][4] |
| Specific Target Organ Toxicity — Single Exposure (Category 3) | H335: May cause respiratory irritation | Fine powders of complex organic molecules can irritate the respiratory tract if inhaled.[2][3] |
Given these potential hazards, the foundational principle of our disposal plan is prevention of release . Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash.[5][6] Such actions can lead to environmental contamination and place a burden on wastewater treatment systems not designed to handle such complex organic molecules.[7]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 5-(3,4-Difluorophenyl)pyrimidin-2-ol is a systematic process. The following workflow ensures safety and regulatory compliance from the point of generation to final removal by a licensed professional.
All handling and disposal preparation must be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[8][9] The required PPE includes:
-
Eye Protection: Chemical splash goggles are mandatory. For larger quantities, a face shield worn over goggles is recommended.[10]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Given the potential for skin irritation, double-gloving is a prudent measure.[10]
-
Body Protection: A flame-resistant laboratory coat must be worn.[10]
Proper segregation is key to safe and cost-effective disposal.
-
Primary Waste Stream: Solid 5-(3,4-Difluorophenyl)pyrimidin-2-ol waste should be collected in a dedicated, clearly labeled hazardous waste container.
-
Contaminated Materials: All materials that have come into contact with the compound, including gloves, weighing papers, and pipette tips, must be disposed of as solid chemical waste in the same container.[10]
-
Container Specifications: The waste container must be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) pail or drum) and have a secure, leak-proof lid.[6] The container must be kept closed at all times except when adding waste.[5][11]
Accurate labeling is a legal requirement and critical for safety. The label must include:
-
The words "Hazardous Waste"[12]
-
The full chemical name: "5-(3,4-Difluorophenyl)pyrimidin-2-ol" (avoiding abbreviations or formulas)
-
The approximate quantity of the waste
-
The date on which the first particle of waste was placed in the container (the "accumulation start date")[13]
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant")
The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA).[11] This area must be:
-
At or near the point of waste generation.
-
Under the control of the laboratory personnel.
-
Clearly marked as a hazardous waste accumulation point.
Federal regulations, such as those from the U.S. Environmental Protection Agency (EPA), strictly govern the volume of waste and the time it can be stored in an SAA.[11][14]
Disposal of hazardous chemical waste is not a "do-it-yourself" process.
-
Contact your Institution's EHS Office: Your facility's Environmental Health and Safety (EHS) department is your primary resource. They will have established procedures and contracts for waste disposal.
-
Professional Waste Handlers: The EHS office will arrange for the collection of your waste by a licensed and certified hazardous waste disposal company.[15] These companies are equipped to transport and dispose of chemical waste in a compliant manner, typically through high-temperature incineration at a licensed facility.[13][16]
-
Documentation: Ensure all institutional paperwork is completed accurately. This creates a "cradle-to-grave" record, tracking the waste from the laboratory to its final disposition, which is a legal requirement.[13]
The entire disposal process can be visualized as a decision-making workflow:
By adhering to this structured and well-documented disposal process, researchers not only fulfill their legal and ethical obligations but also contribute to a culture of safety that is the bedrock of scientific advancement. The principles outlined here are not merely rules to be followed but are integral components of responsible chemical stewardship.
References
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- Angene Chemical. (2021). Safety Data Sheet: (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
